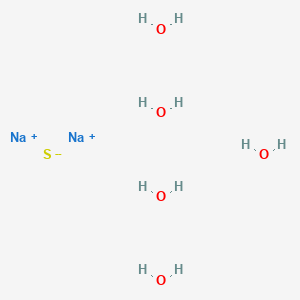![molecular formula C7H5F2NO2 B074831 2,2-Difluorobenzo[d][1,3]dioxol-5-amine CAS No. 1544-85-0](/img/structure/B74831.png)
2,2-Difluorobenzo[d][1,3]dioxol-5-amine
Übersicht
Beschreibung
2,2-Difluorobenzo[d][1,3]dioxol-5-amine is a technical grade chemical used in pharmaceutical and agrochemical research . It is commonly used as an intermediate to synthesize various biologically active molecules .
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed approach . The structures of synthesized compounds have been established on the basis of their nuclear magnetic resonance and mass spectral data .Molecular Structure Analysis
The molecular formula of this compound is C7H5F2NO2 . The InChI code is 1S/C7H5F2NO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H,10H2 .Chemical Reactions Analysis
This compound is used as a pharmaceutical intermediate . It is involved in the synthesis of 1-(2,2-difluorobenzo[d][1,3]dioxol-6-yl)-N-(6-phenylpyridin-2-yl)cyclopropanecarboxamide derivatives .Physical and Chemical Properties Analysis
The boiling point of this compound is 95-97°C at 12mm, and its density is predicted to be 1.51±0.1 g/cm3 . The compound is not miscible or difficult to mix in water .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry : The 2,2-difluorobenzodioxole moiety is used in medicinal chemistry as a metabolically more stable derivative of the benzodioxole fragment. It has potential applications in drug synthesis and medicinal research (Catalani, Paio, & Perugini, 2010).
Synthesis of Nitroso-Compounds : 2,2-Difluoroaniline and related amines can be oxidized to nitroso-compounds, indicating its utility in the synthesis of specific organic compounds (Nunno, Florio, & Todesco, 1970).
Fluorous Deoxy-Fluorination Reagent : A novel fluorous deoxy-fluorination reagent derived from this compound has been developed for the fluorination of alcohols and diols, highlighting its role in the development of new chemical reagents (Furuya, Nomoto, Fukuhara, & Hara, 2009).
Photovoltaic Properties : The compound is used in the synthesis of donor–acceptor polymers, affecting physical, optoelectronic, and photovoltaic properties. This includes applications in polymer solar cells (Wang, Xin, Lu, Xiao, Xu, Zhao, Hu, Ong, & Ng, 2013).
High-Performance Polymers : Modified poly(ether-imide)s bearing pendent benzimidazole, benzoxazole, or benzothiazole groups have been prepared using derivatives of this compound, indicating its use in the development of high-performance polymers (Toiserkani, 2011).
Low Dielectric Materials : It has been used in synthesizing fluorinated polybenzoxazines, leading to materials with low dielectric constants, high thermal stability, and low moisture absorption, suitable for high-temperature processes in electronics (Parveen, Thirukumaran, & Sarojadevi, 2014).
Photopolymerization Initiator : As a hydrogen-abstraction photoinitiator, it has been shown to be effective in the kinetics of photopolymerization, suggesting its application in polymer science (Cui, Wang, Ma, Qian, Yang, Yu, & Nie, 2011).
Chemoselective Synthesis : It has been used as a synthon for chemoselective preparation of compounds in drug discovery programs (Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, & Luisi, 2018).
Antitumor Activities : Derivatives of this compound have been synthesized and evaluated for their antitumor activities, indicating its potential in cancer research (聂瑶, 黄东海王发松, 但悠梦, 赵金顺, 宋新建, Yao, Dong-hai, Fa-song, You-meng, Jin-shun, & Xinjian, 2014).
Novel Antitumor Prodrugs : Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been developed, suggesting its use in developing water-soluble, chemically stable prodrugs (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Safety and Hazards
2,2-Difluorobenzo[d][1,3]dioxol-5-amine is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It causes skin irritation and serious eye irritation . Proper safety precautions must be taken while handling it, including the use of gloves, protective clothing, and respiratory protection .
Eigenschaften
IUPAC Name |
2,2-difluoro-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYQRDKVWVBOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371684 | |
| Record name | 2,2-Difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544-85-0 | |
| Record name | 2,2-Difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2,2-difluoro-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















